Niclosamide - 50-65-7

Niclosamide

Catalog Number: EVT-287919
CAS Number: 50-65-7
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Niclosamide is a synthetic organic compound classified as a salicylanilide derivative. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While traditionally known for its anthelminthic properties against tapeworm infections, niclosamide has emerged as a promising candidate for various applications in scientific research, including cancer therapy, antiviral treatments, and controlling invasive species. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its diverse biological activities stem from its ability to interact with multiple cellular pathways, making it a valuable tool for understanding complex biological processes and developing novel therapeutic strategies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Improving Bioavailability: Developing novel formulations and delivery systems to enhance niclosamide's solubility, bioavailability, and targeted delivery to specific tissues and organs will be crucial for its clinical translation. [, ]
  • Combination Therapies: Exploring synergistic effects of niclosamide in combination with other anticancer agents, antiviral drugs, or immunotherapies could enhance treatment efficacy and overcome drug resistance. [, , , , , , , , , , , ]
Source and Classification

Niclosamide is derived from 5-chloro-2-hydroxybenzoic acid and 4-nitroaniline. Its classification falls under the category of anthelmintics, which are agents used to expel parasitic worms from the body. Additionally, it is recognized for its molluscicidal properties, making it useful in controlling snail populations that serve as vectors for diseases such as schistosomiasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of niclosamide involves several methods, with the most common being a condensation reaction between 5-chloro-2-hydroxybenzoic acid and 4-nitroaniline. Recent advancements have focused on more environmentally friendly approaches, utilizing solvent-free systems and phase-transfer catalysts to enhance yield and reduce waste.

  1. Solvent-Free Method: This method employs a mixture of 5-chloro-2-hydroxybenzoic acid and ortho-chloro-para-nitroaniline under solvent-free conditions. The reaction typically occurs at temperatures ranging from 120°C to 140°C, yielding niclosamide with high purity (approximately 78% to 85%) after drying under infrared lamps .
  2. Alternative Synthesis Routes: Other synthetic strategies include the use of acyl chlorides in amide coupling reactions, allowing for the synthesis of various analogs of niclosamide. This method has been explored to modify the compound's structure for enhanced biological activity .
Molecular Structure Analysis

Structure and Data

Niclosamide has a molecular formula of C13H8ClN3O4C_{13}H_{8}ClN_{3}O_{4} and a molecular weight of approximately 327.67 g/mol. The compound features a salicylanilide structure characterized by:

  • A salicylic acid moiety (a benzene ring with hydroxyl and carboxylic acid groups).
  • An aniline derivative with a nitro substituent.

The structural representation can be summarized as follows:

Structure C13H8ClN3O4\text{Structure }\text{C}_{13}\text{H}_{8}\text{Cl}\text{N}_{3}\text{O}_{4}
Chemical Reactions Analysis

Reactions and Technical Details

Niclosamide undergoes various chemical reactions that contribute to its pharmacological effects:

  1. Deacetylation: Niclosamide can be modified through deacetylation to produce derivatives that exhibit different biological activities.
  2. Hydrogenation: The nitro group in niclosamide can be reduced to an amine, altering its reactivity and biological profile.
  3. Amide Coupling: This reaction is pivotal in synthesizing niclosamide analogs, where acyl chlorides react with anilines to form new compounds with potential enhanced efficacy against cancer cells .
Mechanism of Action

Process and Data

Niclosamide exerts its anthelmintic effects primarily by inhibiting oxidative phosphorylation in the mitochondria of parasites, leading to energy depletion. Additionally, it disrupts glucose uptake and metabolism in these organisms:

  • Inhibition of ATP Production: By targeting mitochondrial function, niclosamide effectively reduces adenosine triphosphate (ATP) levels, which are crucial for parasite survival.
  • Antiviral Activity: Recent studies have indicated that niclosamide may also inhibit viral replication mechanisms, particularly against viruses like SARS-CoV-2, by interfering with the endosomal acidification process necessary for viral entry into host cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Niclosamide exhibits several notable physical properties:

  • Appearance: Amber solid
  • Melting Point: Approximately 246–247 °C
  • Solubility: Poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide.

Chemical properties include:

  • Stability under acidic conditions but may degrade under prolonged exposure to strong bases.
  • Reactivity with nucleophiles due to the presence of electrophilic sites on the aromatic rings .
Applications

Scientific Uses

Niclosamide's applications extend beyond its traditional use as an anthelmintic agent:

  • Cancer Therapy: Research indicates potential efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antiviral Research: Investigations into its antiviral properties suggest that it may serve as a treatment option against emerging viral infections.
  • Environmental Applications: As a molluscicide, it plays a role in controlling snail populations that transmit diseases such as schistosomiasis, thus aiding public health efforts .
Introduction to Niclosamide in Biomedical Research

Historical Context and Initial Therapeutic Applications

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was first synthesized in 1953 at Bayer Laboratories during efforts to develop molluscicides for schistosomiasis control. Marketed as Bayluscide in 1959, it demonstrated potent activity against snail intermediate hosts of Schistosoma parasites [1] [6]. By 1960, researchers discovered its efficacy against human tapeworm infections (Taenia saginata, Diphyllobothrium latum), leading to its approval as Yomesan in 1962 [1] [9]. The U.S. FDA approved niclosamide for cestode infections in 1982, and it was subsequently added to the World Health Organization’s List of Essential Medicines [1] [6].

Its anthelmintic mechanism involves mitochondrial uncoupling—specifically, it inhibits oxidative phosphorylation and stimulates ATPase activity in parasite mitochondria. This disrupts energy production, causing paralysis and detachment of tapeworms from the host’s intestinal wall [1] [9]. As a weakly acidic, lipophilic compound, niclosamide exhibits minimal systemic absorption in humans, with rapid renal elimination of absorbed fractions, contributing to its favorable safety profile for intestinal parasites [6] [8].

Table 1: Key Milestones in Niclosamide’s Development

YearEventSignificance
1953Discovery at Bayer LaboratoriesInitial synthesis as molluscicide
1959Marketed as BayluscideSchistosomiasis vector control
1962Human formulation (Yomesan) launchedFirst-line tapeworm therapy
1982FDA approval for cestodiasisGlobal standardization of anthelmintic use
2009Identification as Wnt/β-catenin inhibitorPivotal study enabling oncology repurposing

Emergence as a Multifunctional Pharmacological Agent

Niclosamide’s transition from an anthelmintic to a broad-spectrum therapeutic agent began with high-throughput drug repurposing screens in the early 2000s. These studies revealed unexpected activity against diverse molecular pathways:

  • Anticancer Applications:Niclosamide inhibits ≥10 oncogenic signaling cascades. In colorectal cancer, it promotes Frizzled-1 receptor endocytosis and Dishevelled-2 degradation, suppressing Wnt/β-catenin signaling—a pathway dysregulated in >80% of sporadic colon cancers [1] [6]. It concurrently targets:
  • STAT3 (inducing apoptosis in breast cancer stem cells) [1]
  • mTORC1 (via cytoplasmic acidification in MCF-7 cells) [1]
  • Notch and NF-κB (synergizing with cisplatin in triple-negative breast cancer) [1] [6]In vivo studies show tumor growth inhibition in xenograft models of adrenocortical carcinoma, glioblastoma, and leukemia without significant toxicity [1] [8].

  • Antiviral Activity:Screening against SARS-CoV in 2003 revealed potent inhibition (EC₅₀ <0.1 μM), attributed to autophagy induction via SKP2 inhibition and Becn1 upregulation [2]. Subsequent studies confirmed activity against:

  • MERS-CoV (1,000-fold viral replication reduction at 10 μM) [2]
  • Zika virus (IC₅₀ 0.37 μM; post-entry replication inhibition) [2]
  • Hepatitis C (EC₅₀ 0.16 μM) and Ebola (EC₅₀ 1.5 μM) [2] [8]

  • Antibacterial Effects:Against Gram-positive pathogens, niclosamide disrupts biofilms and quorum sensing. For methicillin-resistant Staphylococcus aureus (MRSA), MIC values range from 0.0625–0.313 μg/mL—lower than vancomycin [3] [5]. It eradicates preformed biofilms on medical implants and prevents bacterial adhesion at concentrations as low as 1.6 × 10⁻² μg/mm² [5].

Table 2: Mechanisms of Niclosamide Across Disease Contexts

Therapeutic AreaKey Molecular TargetsCellular OutcomeModel System
OncologyWnt/β-catenin, STAT3, mTORC1Cell cycle arrest, apoptosisHCT116 colon cancer cells [1]
VirologySKP2/Becn1, NS2B-NS3 proteaseAutophagy induction, replication blockSARS-CoV-2, ZIKV [2]
BacteriologyMembrane potential, QS systemsBiofilm disruption, ATP depletionMRSA, S. epidermidis [5]

Rationale for Drug Repurposing in Oncology and Infectious Diseases

Three factors make niclosamide a compelling candidate for repurposing:

  • Polypharmacology:Its ability to simultaneously modulate multiple disease-relevant pathways (e.g., Wnt, STAT3, and NF-κB in cancer; viral entry and autophagy in infections) addresses the limitations of single-target therapies. This is particularly valuable in heterogeneous diseases like glioblastoma, where niclosamide inhibits Wnt, Notch, mTORC1, and NF-κB concurrently [1] [6].

  • Cost-Effectiveness and Urgency:Repurposing bypasses early-stage development costs, accelerating translation. During the COVID-19 pandemic, niclosamide was prioritized as a SARS-CoV-2 inhibitor due to its preexisting safety data and rapid scalability [2] [8]. Similarly, its activity against antimicrobial-resistant pathogens addresses an urgent WHO priority [3] [5].

Table 3: Advantages of Niclosamide Repurposing vs. Novel Drug Development

ParameterNiclosamide RepurposingTraditional Drug Development
Development Timeline3–5 years10–15 years
Estimated Cost$50–100 million>$1 billion
Safety DataEstablished (human)Preclinical/Phase I required
Molecular ValidationMulti-target efficacy shownSingle-target focus

Properties

CAS Number

50-65-7

Product Name

Niclosamide

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)

InChI Key

RJMUSRYZPJIFPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Solubility

SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL
SOL IN ACETONE
Sol at 20 °C in 150 parts of alcohol
In water = 5-8 mg/L at 20 °C
For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.

Synonyms

Bayer 2353
Bayer 73
Bayluscide
Clonitralide
Fenasal
Niclocide
Niclosamide
Niclosamide, 2-Aminoethanol (1:1)
Phenasal
Radewerm
Trédémine
Yomesan

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.